REACTION_CXSMILES
|
[OH:1][C:2]1[CH:14]=[CH:13][C:5]([CH:6]([OH:12])[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:4][CH:3]=1.C(OCC)(=O)C>C(O)(=O)C.[O-2].[O-2].[O-2].[Cr+6]>[OH:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:12])=[CH:4][CH:3]=1 |f:3.4.5.6|
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Name
|
|
Quantity
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1 L
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Type
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reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
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OC1=CC=C(C(C(=O)OCC)O)C=C1
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Name
|
|
Quantity
|
240 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
15.3 g
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Type
|
catalyst
|
Smiles
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[O-2].[O-2].[O-2].[Cr+6]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture is stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with saturated aqueous Na2CO3 solution
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Type
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EXTRACTION
|
Details
|
The aqueous phases are extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The organic phases are washed with saturated aqueous Na2CO3 solution
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Type
|
WASH
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Details
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by washing with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phases are dried over sodium sulfate
|
Type
|
FILTRATION
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Details
|
Filtration, evaporation of the solvent and distillation (ball-tube
|
Type
|
DISTILLATION
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Details
|
still distillation, boiling point 205° C. (0.076 bar))
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C(=O)C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.04 g | |
YIELD: CALCULATEDPERCENTYIELD | 27.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |